4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a piperidine sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural or other furan derivatives through various methods, such as the Paal-Knorr synthesis.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized from hydrazides and carboxylic acids or their derivatives.
Formation of the Piperidine Sulfonamide Moiety: The piperidine ring can be synthesized through cyclization reactions, and the sulfonamide group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Similar structure but lacks the piperidine sulfonamide moiety.
Furan-2-carboxylic acid hydrazide: Precursor in the synthesis of oxadiazole derivatives.
Thiophene derivatives: Similar heterocyclic compounds with sulfur instead of oxygen in the ring.
Uniqueness
4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to the combination of its furan, oxadiazole, and piperidine sulfonamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-16(2)22(18,19)17-7-5-10(6-8-17)12-14-15-13(21-12)11-4-3-9-20-11/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMNLPBZMHHSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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